Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide
Overview
Description
Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide is a chemical compound with the molecular formula C8H16BrNO3 and a molecular weight of 254.12 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide typically involves the esterification of 2-hydroxy-2-(piperidin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(piperidin-3-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(piperidin-3-yl)ethanol.
Substitution: Formation of 2-hydroxy-2-(piperidin-3-yl)acetate derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrobromide
- Methyl 2-hydroxy-2-(piperidin-2-yl)acetate hydrobromide
- Ethyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide
Uniqueness
Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-hydroxy-2-piperidin-3-ylacetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.BrH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h6-7,9-10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGSXQLKQIFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCNC1)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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